molecular formula C23H29N3O5S B2721304 2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidin-1-ylsulfonyl)benzamide CAS No. 887199-29-3

2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidin-1-ylsulfonyl)benzamide

Numéro de catalogue B2721304
Numéro CAS: 887199-29-3
Poids moléculaire: 459.56
Clé InChI: JTRYSLBVWKLHRK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of 1,3,5-triazine derivatives were synthesized and identified as potent and selective ALK inhibitors . The synthesis involved reacting certain compounds under basic conditions, followed by the removal of the tert-butoxycarbonyl group and reductive amination .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For example, a compound with a morpholine ring and a benzene ring linked to each other through a CC or a CN bond was described .


Chemical Reactions Analysis

In the course of exploring novel ALK inhibitors, 1,3,5-triazine derivatives were discovered . The chemical reactions involved in the synthesis of these compounds were described in detail .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the empirical formula and molecular weight of a similar compound were provided .

Applications De Recherche Scientifique

Synthesis Techniques and Derivative Formation

Research has explored the synthesis of various derivatives related to 2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidin-1-ylsulfonyl)benzamide, demonstrating the compound's versatility in forming structurally diverse molecules. For instance, the reactions of benzo[b]thiophen dioxides with morpholine and piperidine have been studied to form amides and enamines, showcasing the compound's ability to undergo ring opening and cleavage under specific conditions (Buggle, McManus, & O'sullivan, 1978). Additionally, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities, highlights the compound's potential in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacological and Biological Properties

The compound and its derivatives have been investigated for their pharmacological properties, including antimicrobial activities and potential for drug development. A study on the antimicrobial activities of some new 1,2,4-triazole derivatives showcases the compound's utility in developing agents with good or moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Moreover, research into the synthesis of Gefitinib, a chemotherapeutic agent, demonstrates the compound's role in the development of cancer treatments (Jin, Chen, Zou, Shi, & Ren, 2005).

Potential for Topical Drug Delivery

Studies have also focused on the development of prodrugs for topical drug delivery, emphasizing the compound's applicability in enhancing drug solubility and permeation through the skin. For example, research on morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of Naproxen highlights the innovative approaches to improving topical drug delivery (Rautio, Nevalainen, Taipale, Vepsäläinen, Gynther, Laine, & Järvinen, 2000).

Mécanisme D'action

The mechanism of action of similar compounds has been studied. For instance, ASP3026 was identified as a potent and selective ALK inhibitor . ALK is a validated therapeutic target for treating EML4-ALK positive non-small cell lung cancer (NSCLC) .

Orientations Futures

The future directions of research involving similar compounds have been discussed. For example, ALK is a validated therapeutic target for treating EML4-ALK positive NSCLC, suggesting that the development of novel ALK inhibitors could be a promising direction for future research .

Propriétés

IUPAC Name

2-methoxy-N-(4-morpholin-4-ylphenyl)-5-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-30-22-10-9-20(32(28,29)26-11-3-2-4-12-26)17-21(22)23(27)24-18-5-7-19(8-6-18)25-13-15-31-16-14-25/h5-10,17H,2-4,11-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRYSLBVWKLHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.